
1,4-Di-tert-butyl-3,3,6,6-tetramethylpiperazine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Di-tert-butyl-3,3,6,6-tetramethylpiperazine-2,5-dione is a synthetic organic compound known for its unique structural features and stability It is characterized by the presence of two tert-butyl groups and four methyl groups attached to a piperazine ring, which is further functionalized with two ketone groups at positions 2 and 5
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Di-tert-butyl-3,3,6,6-tetramethylpiperazine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butylamine with acetone in the presence of a suitable catalyst to form the intermediate, which is then cyclized to yield the desired piperazine dione. The reaction conditions often require an inert atmosphere, controlled temperature, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the process. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Di-tert-butyl-3,3,6,6-tetramethylpiperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1,4-Di-tert-butyl-3,3,6,6-tetramethylpiperazine-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,4-Di-tert-butyl-3,3,6,6-tetramethylpiperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating certain biological processes. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,6’-di-tert-butyl-2,2’-methylenedi-p-cresol: Known for its antioxidant properties.
1,4-Di-tert-butyl-2,5-dimethoxybenzene: Used in organic synthesis and as a stabilizer.
3,5-di-tert-Butyl-4-hydroxybenzaldehyde: Utilized in the synthesis of various organic compounds.
Propriétés
Numéro CAS |
91858-98-9 |
|---|---|
Formule moléculaire |
C16H30N2O2 |
Poids moléculaire |
282.42 g/mol |
Nom IUPAC |
1,4-ditert-butyl-3,3,6,6-tetramethylpiperazine-2,5-dione |
InChI |
InChI=1S/C16H30N2O2/c1-13(2,3)17-11(19)16(9,10)18(14(4,5)6)12(20)15(17,7)8/h1-10H3 |
Clé InChI |
RRPOMBQDIAHLJX-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)N(C(C(=O)N1C(C)(C)C)(C)C)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


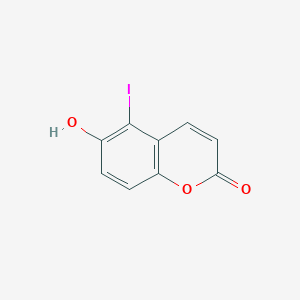
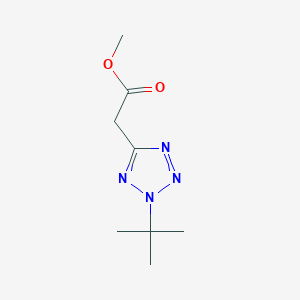
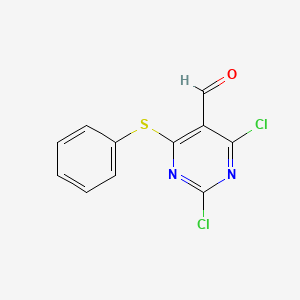

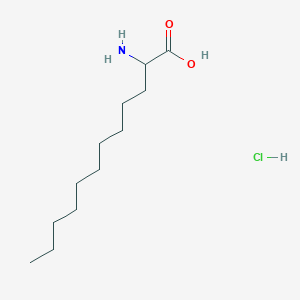
![6-[2-(Diethylamino)ethoxy]-6-oxohexanoate](/img/structure/B14353905.png)
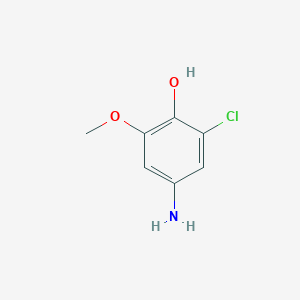
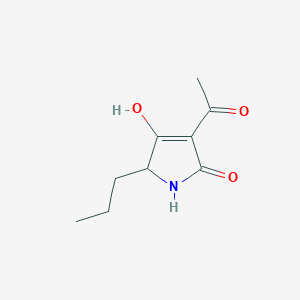
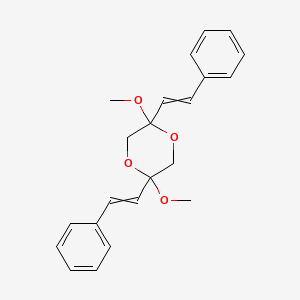
![1-Methyl-4-{2-[(4-methylphenyl)sulfanyl]ethyl}pyridin-1-ium iodide](/img/structure/B14353950.png)
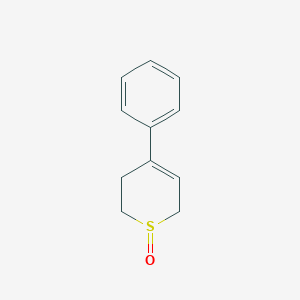
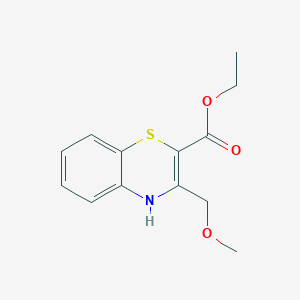
![Benzoic acid, 2-[(3-amino-2-pyridinyl)amino]-](/img/structure/B14353974.png)
![[[Amino-(3-chlorophenyl)methylidene]amino] 3-chloropropanoate](/img/structure/B14353975.png)
